molecular formula C15H15F3N4O2S B2650256 N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2097917-27-4

N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2650256
M. Wt: 372.37
InChI Key: VKXMFNJOQJTKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a chemical compound. It contains a trifluoromethyl group, which is a common strategy to improve the properties of biologically active compounds .


Chemical Reactions Analysis

Trifluoromethyl amines are prone to hydrolysis, whereas trifluoromethyl azoles have excellent aqueous stability . Specific chemical reactions involving this compound are not available in the retrieved papers.


Physical And Chemical Properties Analysis

Trifluoromethyl amines and azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A range of azetidinone analogues, including those structurally related to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, have been synthesized and assessed for their antimicrobial properties. These compounds exhibited notable antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as leads for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anticancer Properties

The design and synthesis of new pyrimidin-2-amine derivatives, akin to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, have shown promising anticancer profiles. These derivatives, especially those with V600EBRAF inhibitory effects, have demonstrated significant growth inhibition against multiple cancer cell lines. This suggests the potential utility of these compounds in cancer therapy, particularly targeting BRAF mutations (Abdel‐Maksoud et al., 2021).

Herbicidal Activity

Compounds structurally related to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine have been explored for their herbicidal efficacy. Some of these derivatives exhibit significant herbicidal activities against various weeds, showing potential as new agrochemical agents (Yoshimura et al., 2011).

Antidepressant and Nootropic Agents

The synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, with structural similarities to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, have indicated potential antidepressant and nootropic activities. This research suggests that these compounds could contribute to the development of new central nervous system (CNS) active agents (Thomas et al., 2016).

Future Directions

The use of trifluoromethyl groups is a common strategy in drug design . It is expected that many novel applications of compounds with trifluoromethyl groups, like “N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine”, will be discovered in the future .

properties

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-4-1-3-11(7-12)10-25(23,24)22-8-13(9-22)21-14-19-5-2-6-20-14/h1-7,13H,8-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXMFNJOQJTKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

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